
N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide
Descripción general
Descripción
N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide, also known as N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide, is an organic compound that has been used as an intermediate in the synthesis of drugs and other compounds. It is a white solid that is soluble in water and other organic solvents. N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide has been used in the synthesis of drugs such as aminophenazone, phenazone, and phenylbutazone. It has also been used in the synthesis of other compounds such as dyes, pigments, and surfactants.
Aplicaciones Científicas De Investigación
Therapeutic Research and Development
Sulfonamides, including derivatives like N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide, have been investigated for their therapeutic potential across a wide range of diseases. These compounds exhibit antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties, making them valuable in the discovery and development of new drugs. They are particularly noted for their role in developing treatments for conditions such as cancer, glaucoma, inflammation, and Alzheimer's disease, among others (Gulcin & Taslimi, 2018; Azevedo-Barbosa et al., 2020).
Antibacterial Applications
The sulfonamide group has been integral to the development of antibacterial agents, serving as the backbone for many clinically used drugs like diuretics and carbonic anhydrase inhibitors. This class of compounds remains a focus for developing novel antibacterial agents, with ongoing research into their mechanism of action and potential applications in combating bacterial infections (Carta et al., 2012).
Environmental and Analytical Chemistry
Sulfonamides, due to their widespread use and persistence, have become a subject of environmental and analytical chemistry research. Studies have focused on their environmental fate, ecotoxicity, and methods for their detection and quantification in environmental samples. This research is crucial for understanding the environmental impact of sulfonamides and developing strategies for their removal from water and soil (Baran et al., 2011; Liu & Avendaño, 2013).
Resistance Gene Studies
Research has also focused on the resistance genes related to sulfonamides, especially in pathogens like Salmonella. Understanding the genetic mechanisms behind sulfonamide resistance is key to developing new antibacterial strategies and mitigating the spread of resistant bacterial strains (Pavelquesi et al., 2021).
Propiedades
IUPAC Name |
N-(3-aminophenyl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSMTIBRQPYMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)-4-chlorobenzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



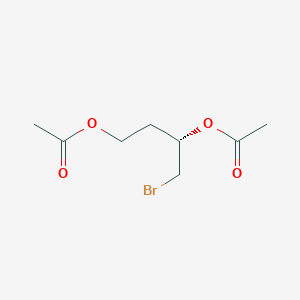
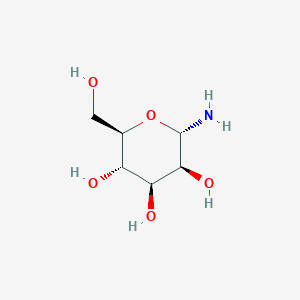
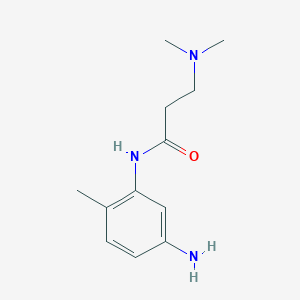
![[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine](/img/structure/B3316259.png)

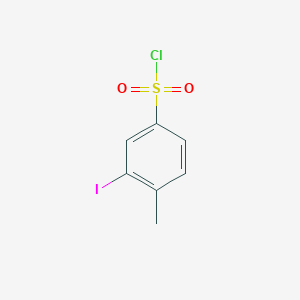

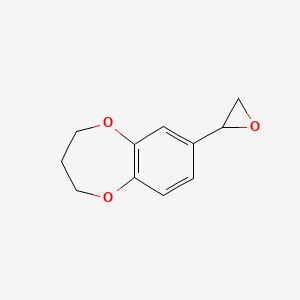
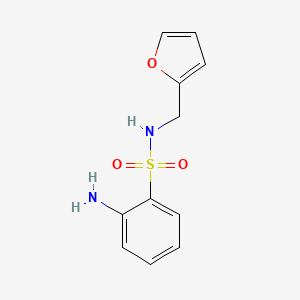
![N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide](/img/structure/B3316313.png)
![1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3316315.png)
![2-[4-(4-Bromobenzamido)phenyl]acetic acid](/img/structure/B3316322.png)
![2-[Methyl(pyrazin-2-yl)amino]acetic acid](/img/structure/B3316325.png)
